2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of phenoxy, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole moieties are known to interact with various biological targets, potentially inhibiting or modulating their activity . This compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby altering their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazoles: These compounds share the pyridine moiety and have been studied for their antibacterial properties.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives: These compounds also contain the pyridine moiety and have been investigated for their potential therapeutic applications.
Uniqueness
2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its combination of phenoxy, pyridine, and pyrazole moieties, which may confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15-4-2-6-18(10-15)25-14-19(24)21-8-9-23-13-17(12-22-23)16-5-3-7-20-11-16/h2-7,10-13H,8-9,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEICUVBLGBGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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